molecular formula C9H11NO B15206130 2,3-Dihydro-5-methyl-1H-pyrrolizine-7-carboxaldehyde CAS No. 97073-07-9

2,3-Dihydro-5-methyl-1H-pyrrolizine-7-carboxaldehyde

Cat. No.: B15206130
CAS No.: 97073-07-9
M. Wt: 149.19 g/mol
InChI Key: LNXCMFJNJNUFNW-UHFFFAOYSA-N
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Description

2,3-Dihydro-5-methyl-1H-pyrrolizine-7-carboxaldehyde is an organic compound belonging to the class of pyrrolizines. Pyrrolizines are bicyclic systems containing a pyrrole ring fused to a pyrrolidine ring.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-5-methyl-1H-pyrrolizine-7-carboxaldehyde undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aldehyde group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or alcohols can react with the aldehyde group under acidic or basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Imines or acetals, depending on the nucleophile used.

Scientific Research Applications

2,3-Dihydro-5-methyl-1H-pyrrolizine-7-carboxaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 2,3-Dihydro-5-methyl-1H-pyrrolizine-7-carboxaldehyde involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This interaction can affect various biochemical pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Dihydro-5-methyl-1H-pyrrolizine-7-carboxaldehyde is unique due to its specific structural features, which confer distinct chemical reactivity and potential biological activities

Properties

CAS No.

97073-07-9

Molecular Formula

C9H11NO

Molecular Weight

149.19 g/mol

IUPAC Name

3-methyl-6,7-dihydro-5H-pyrrolizine-1-carbaldehyde

InChI

InChI=1S/C9H11NO/c1-7-5-8(6-11)9-3-2-4-10(7)9/h5-6H,2-4H2,1H3

InChI Key

LNXCMFJNJNUFNW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2N1CCC2)C=O

Origin of Product

United States

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